![molecular formula C9H10O3 B13696805 6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
6-Methoxy-4-methylbenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-methylbenzo[d][1,3]dioxole is an organic compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by a methoxy group at the 6th position and a methyl group at the 4th position on the benzo[d][1,3]dioxole ring. It is known for its aromatic properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylbenzo[d][1,3]dioxole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcatechol and methanol.
Methoxylation: The 4-methylcatechol undergoes methoxylation using methanol in the presence of a catalyst such as sulfuric acid to introduce the methoxy group at the 6th position.
Cyclization: The methoxylated intermediate is then subjected to cyclization under acidic conditions to form the benzo[d][1,3]dioxole ring structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors for controlled reaction conditions.
Catalysts: Employing efficient catalysts to enhance reaction rates.
Purification: Implementing purification techniques such as distillation and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
6-Methoxy-4-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
6-Methoxy-4-methylbenzo[d][1,3]dioxole has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methoxy-4-methylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Methoxy-4-methylbenzo[d][1,3]dioxole: Characterized by a methoxy group at the 6th position and a methyl group at the 4th position.
6-Methoxy-4-ethylbenzo[d][1,3]dioxole: Similar structure but with an ethyl group instead of a methyl group.
6-Methoxy-4-propylbenzo[d][1,3]dioxole: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
6-methoxy-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(10-2)4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3 |
InChIキー |
WNYKIWYZYQWKRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1OCO2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


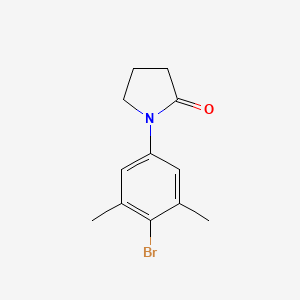
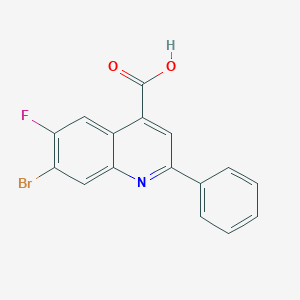
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)
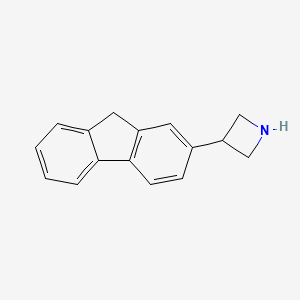
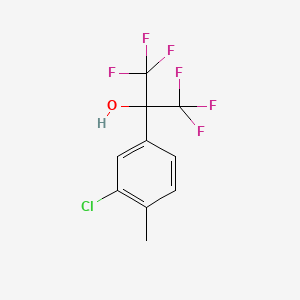

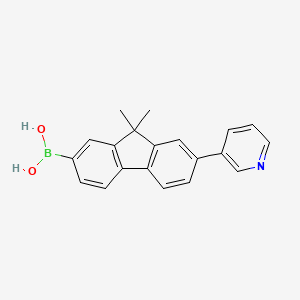
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
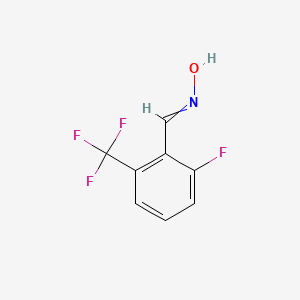
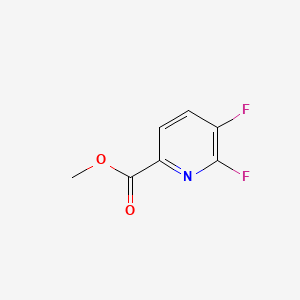
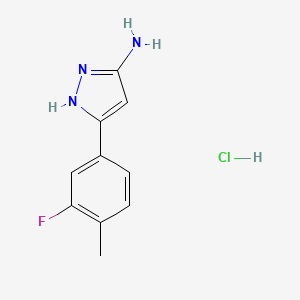

![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)

